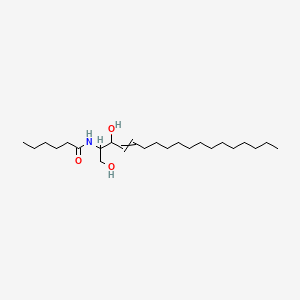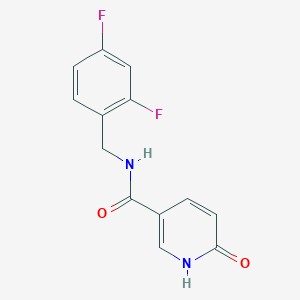
C6-Ceramide; N-Hexanoylsphingosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-二羟基十八碳-4-烯-2-基)己酰胺是一种神经酰胺,神经酰胺是一种脂类分子,在细胞信号传导和结构中起着至关重要的作用。神经酰胺以其参与各种生物过程而闻名,包括细胞分化、增殖和凋亡。
准备方法
合成路线和反应条件
N-(1,3-二羟基十八碳-4-烯-2-基)己酰胺的合成通常涉及脂肪酸与鞘氨醇碱的反应。该过程始于鞘氨醇碱的制备,然后用脂肪酸酰化形成神经酰胺。反应条件通常需要使用催化剂和特定的温度控制,以确保获得所需的产物。
工业生产方法
N-(1,3-二羟基十八碳-4-烯-2-基)己酰胺的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器和高通量筛选等先进技术,以确定最有效的合成途径。
化学反应分析
反应类型
N-(1,3-二羟基十八碳-4-烯-2-基)己酰胺会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该化合物可以使用硼氢化钠或氢化铝锂等还原剂进行还原。
取代: 这涉及用另一个官能团取代一个官能团,通常使用卤素或烷基化剂等试剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在受控温度和 pH 条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在无水溶剂中。
取代: 卤素、烷基化剂和其他试剂,在特定的温度和溶剂条件下。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可以产生脱氧化合物。
科学研究应用
N-(1,3-二羟基十八碳-4-烯-2-基)己酰胺在科学研究中具有广泛的应用:
化学: 用作模型化合物,以研究脂类化学和神经酰胺在各种化学反应中的行为。
生物学: 研究其在细胞信号通路中的作用,特别是与细胞分化和凋亡相关的作用。
医学: 探索其潜在的治疗应用,包括其在皮肤屏障功能中的作用及其在治疗皮肤病中的应用。
工业: 由于其保湿和保护特性,被用于化妆品和护肤产品的配方。
作用机制
N-(1,3-二羟基十八碳-4-烯-2-基)己酰胺的作用机制涉及其与细胞膜和信号通路的相互作用。它可以调节各种酶和受体的活性,影响细胞生长、分化和凋亡等过程。该化合物的效应是通过其整合到细胞膜的脂质双层中来介导的,在那里它可以改变膜流动性和信号动力学。
相似化合物的比较
类似化合物
- N-(1,3-二羟基十八碳-4-烯-2-基)乙酰胺
- N-(1,3-二羟基十八碳-4-烯-2-基)十四烷酰胺
- N-(1,3-二羟基十八碳-4-烯-2-基)二十二烷酰胺
独特性
N-(1,3-二羟基十八碳-4-烯-2-基)己酰胺由于其特定的脂肪酸链长度和羟基化模式而独一无二,赋予其独特的物理和化学性质。这些独特的特征使其在侧重于脂类信号传导和膜动力学的研究中特别有价值。
属性
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)


![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498439.png)

![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12498460.png)
![4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12498467.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12498482.png)
![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)
![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
